N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with acetyl and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield tetrahydroquinoline derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound is known to affect pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound has a similar tetrahydroquinoline core but differs in the position and type of functional groups.
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide: Another similar compound with variations in the position of the acetamide group.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide: This compound has an additional tolyloxy group, which imparts different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable tool in the synthesis of complex molecules and the study of biological systems. Further research into its properties and applications could lead to new discoveries and advancements in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-12-5-6-13-11(8-12)4-3-7-15(13)10(2)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFLNJHZOQTGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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